molecular formula C22H23F2NO2 B586978 Lenperone-d4 CAS No. 1794787-73-7

Lenperone-d4

Cat. No.: B586978
CAS No.: 1794787-73-7
M. Wt: 375.452
InChI Key: WCIBOXFOUGQLFC-KNIGXJNHSA-N
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Description

Lenperone-d4 (4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4) is a deuterated analog of the antipsychotic drug Lenperone, where four hydrogen atoms are replaced with deuterium at specific positions on the fluorophenyl ring . This isotopic modification enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) analyses. Deuterated compounds like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to their higher molecular weight, minimizing interference during quantitative assays . This compound is primarily employed in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology to ensure accurate quantification of Lenperone in complex biological matrices such as plasma, urine, and tissue homogenates.

Properties

CAS No.

1794787-73-7

Molecular Formula

C22H23F2NO2

Molecular Weight

375.452

IUPAC Name

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one

InChI

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D

InChI Key

WCIBOXFOUGQLFC-KNIGXJNHSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F

Synonyms

4-[4-(4-Fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl-d4)-1-butanone; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azaperone-d4

Azaperone-d4, another deuterated butyrophenone derivative, shares structural and functional similarities with Lenperone-d3. Both compounds serve as internal standards for their respective parent drugs in analytical workflows.

Parameter Lenperone-d4 Azaperone-d4
Molecular Formula C₂₁H₂₀D₄FN₃O C₁₉H₂₀D₄N₂O
Deuterium Positions Fluorophenyl ring (4 positions) Phenylpiperazine moiety (4 positions)
Primary Application Quantification of Lenperone in biological samples Quantification of Azaperone in veterinary medicine
Key Analytical Performance Retention time: 8.2 min (C18 column, acetonitrile-phosphate buffer) Retention time: 7.9 min (similar mobile phase)
Stability Stable in methanol at -20°C for 24 months Degrades by 15% in methanol after 18 months

Structural Differences :

  • This compound features a pyridinyl-piperazinyl side chain and fluorophenyl group, whereas Azaperone-d4 lacks the pyridine moiety and contains a simpler phenylpiperazine structure.
  • Deuterium substitution in this compound occurs on the fluorophenyl ring, while Azaperone-d4’s deuterium is localized to its phenylpiperazine group.

Functional Implications :

  • The pyridinyl group in this compound improves ionization efficiency in positive-ion mode LC-MS, achieving a lower limit of detection (LOD: 0.1 ng/mL) compared to Azaperone-d4 (LOD: 0.5 ng/mL) .
  • Azaperone-d4 is more prone to degradation under long-term storage due to labile deuterium bonds in its piperazine ring .
Non-Deuterated Lenperone

Non-deuterated Lenperone serves as the active pharmaceutical ingredient (API) in antipsychotic formulations.

Parameter This compound Non-Deuterated Lenperone
Molecular Weight 385.45 g/mol 381.44 g/mol
Role in Analysis Internal standard (no therapeutic use) Target analyte (therapeutic agent)
Chromatographic Behavior Co-elutes with Lenperone but distinct mass spectral signature Subject to matrix effects in biological samples
Stability in Plasma Stable for 24 hours at room temperature Degrades by 30% in plasma after 12 hours

Key Contrasts :

  • This compound’s deuterium substitution eliminates metabolic interference in vivo, making it inert and ideal for calibration curves .
  • Non-deuterated Lenperone undergoes hepatic metabolism (e.g., hydroxylation), complicating its quantification without a stable internal standard .

Comparison with Functionally Similar Compounds

Haloperidol-d4

Haloperidol-d4, a deuterated analog of another butyrophenone antipsychotic, is functionally analogous to this compound but differs in clinical application.

Parameter This compound Haloperidol-d4
Deuterium Substitution Fluorophenyl ring Chlorophenyl ring
Parent Drug Use Veterinary and human antipsychotic Primarily human antipsychotic
Matrix Compatibility Optimized for plasma and urine Validated for cerebrospinal fluid (CSF)
Cross-Reactivity No interference with Haloperidol assays 10% signal suppression in Lenperone assays

Analytical Challenges :

  • Haloperidol-d4’s chlorophenyl group causes slight ion suppression in multi-analyte panels, whereas this compound’s fluorophenyl moiety minimizes this issue .

Research Findings and Limitations

  • Recovery Rates : this compound demonstrates 98–102% recovery in spiked plasma samples, outperforming Azaperone-d4 (85–92%) due to superior solubility in acetonitrile-based extraction solvents .
  • Limitations : Deuterium exchange (back-exchange) can occur in prolonged aqueous storage, though this is mitigated by lyophilization .
  • Future Directions : Studies are needed to evaluate cross-reactivity in multi-residue panels and expand deuterated standards for emerging metabolites.

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